

Preclinical Profile of DCZ5418: A Novel TRIP13 Inhibitor for Hematological Malignancies

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Compound of Interest

Compound Name: DCZ5418

Cat. No.: B15567083

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

DCZ5418 is a novel, semi-synthetic derivative of cantharidin, engineered to target Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[1][2] TRIP13, an AAA+ ATPase, is a key regulator of the spindle assembly checkpoint and is implicated in the pathogenesis and progression of various cancers, including hematological malignancies.[3][4][5] Elevated expression of TRIP13 in multiple myeloma (MM) is associated with poor prognosis and drug resistance, making it a compelling therapeutic target.[3][4] This technical guide provides a comprehensive overview of the preclinical studies of **DCZ5418** in hematological malignancies, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Core Data Summary

The preclinical efficacy of **DCZ5418** has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these assessments are summarized below for clear comparison.

In Vitro Activity of DCZ5418

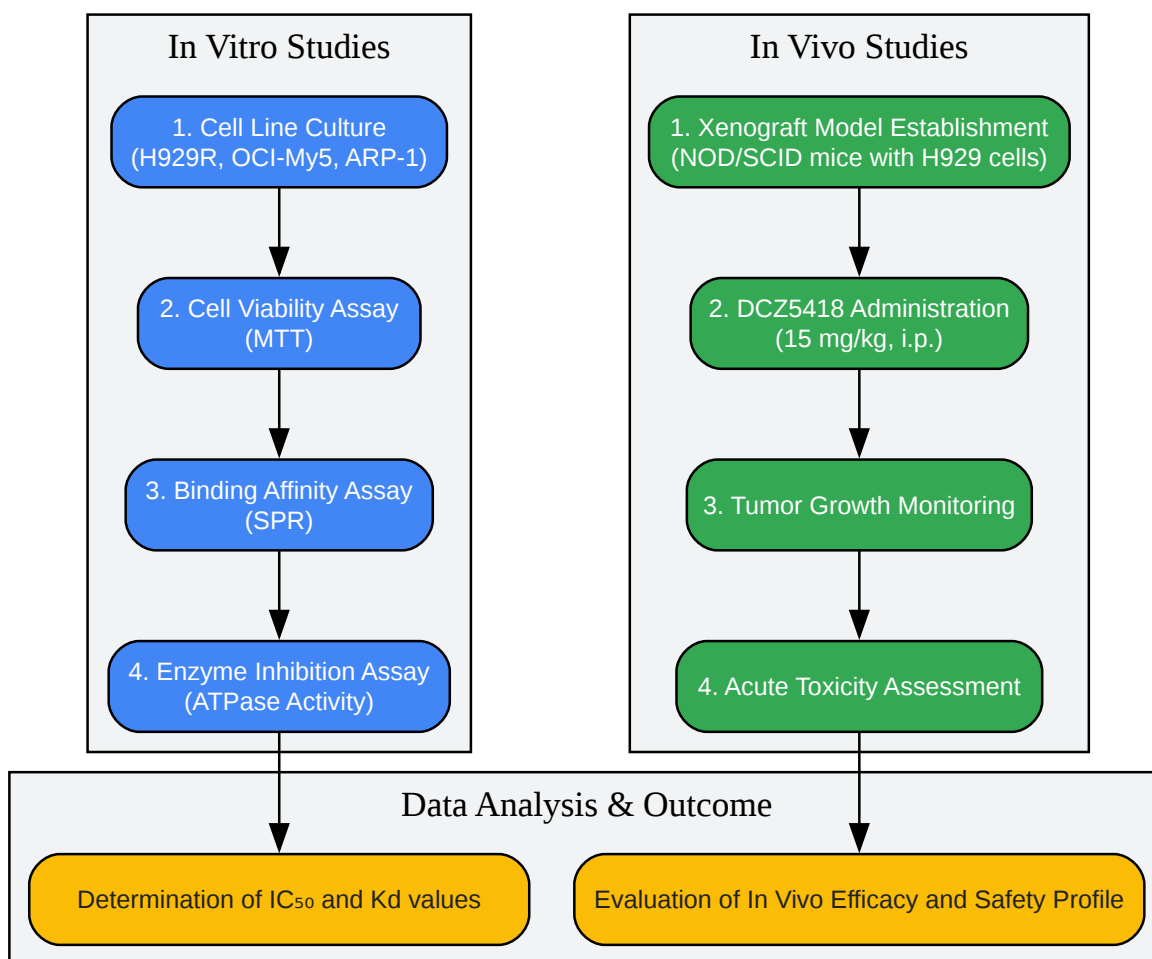
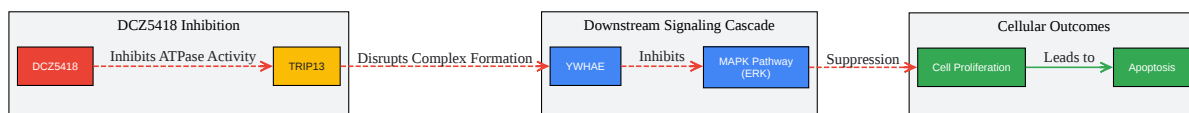
Parameter	Cell Line	Value	Description
IC ₅₀	H929R	8.47 µM	Half-maximal inhibitory concentration for cell viability.
OCI-My5	4.32 µM	Half-maximal inhibitory concentration for cell viability.	
ARP-1	3.18 µM	Half-maximal inhibitory concentration for cell viability.	
Cell Viability Inhibition	H929R	49.3% at 10 µM	Percentage reduction in cell viability at a fixed concentration.
Binding Affinity (Kd)	TRIP13 Protein	15.3 µM	Equilibrium dissociation constant, indicating the binding affinity of DCZ5418 to its target protein, TRIP13. This is an improvement over the related compound DCZ0415 (57.0 µM). [6]

In Vivo Efficacy and Safety of DCZ5418

Parameter	Model	Dosage	Outcome
Tumor Growth Inhibition	Multiple Myeloma Xenograft	15 mg/kg (i.p., once daily)	Significantly inhibited tumor growth. This dose was lower than that required for the parent compound DCZ0415 (25 mg/kg). [1][2]
Acute Toxicity	In vivo mouse model	50 mg/kg (i.p.)	No observable toxic effects in the heart, liver, or kidney. Showed less toxicity than the natural product cantharidin.[1] [6]

Mechanism of Action: TRIP13 Inhibition

DCZ5418 exerts its anti-myeloma effects by directly targeting and inhibiting the ATPase activity of TRIP13.[1][2] The inhibition of TRIP13 disrupts key signaling pathways involved in cancer cell proliferation and survival. A proposed signaling pathway, based on studies of related compounds and the known function of TRIP13, involves the MAPK and YWHAЕ signaling axes.[7]



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